molecular formula C14H14BrNO2S B1274951 2-bromo-N-phenethylbenzenesulfonamide CAS No. 849141-69-1

2-bromo-N-phenethylbenzenesulfonamide

Cat. No. B1274951
CAS RN: 849141-69-1
M. Wt: 340.24 g/mol
InChI Key: AESWHHJFQKKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-phenethylbenzenesulfonamide (2-BPSA) is an organic compound with a wide range of applications in scientific research. It is a brominated aromatic amide with a sulfonamide group, which is used as a synthetic intermediate in the preparation of a variety of functionalized molecules. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-BPSA is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Gas-Liquid Chromatography

2-bromo-N-phenethylbenzenesulfonamide has relevance in gas-liquid chromatography. Vandenheuvel and Gruber (1975) demonstrated that dimethylformamide dialkylacetals, reacting with primary sulfonamides, form derivatives with excellent gas-liquid chromatographic properties. These derivatives are convenient for biological studies, as illustrated by the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy in Cancer Treatment

This compound derivatives have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with this compound derivative groups, highlighting its significant potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

The compound sodium N-bromo-p-nitrobenzenesulfonamide, closely related to this compound, shows promise as an oxidizing titrant in various analytical applications. Gowda et al. (1983) reported its effectiveness in titrations of substances like ascorbic acid and sulfite, indicating its utility in analytical chemistry (Gowda et al., 1983).

Ring Halogenation Studies

This compound also plays a role in ring halogenation studies of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) used N-halosuccinimide and acidic catalysts for ring halogenations, which is pertinent to understanding the chemical behavior and applications of similar compounds (Bovonsombat & Mcnelis, 1993).

Antitumor Activity

Further, the enantiomers of a compound structurally similar to this compound were synthesized by Zhou et al. (2015), and their antitumor activity was evaluated, showing the potential of such compounds in medicinal chemistry (Zhou et al., 2015).

HIV-1 Infection Prevention

Additionally, derivatives of methylbenzenesulfonamide, related to this compound, have been investigated for their potential use in preventing human HIV-1 infection, as reported by Cheng De-ju (2015) (Cheng De-ju, 2015).

Safety and Hazards

The safety data sheet for 2-Bromo-N-phenethylbenzenesulfonamide suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water . If inhaled, it is advised to move the victim to fresh air .

properties

IUPAC Name

2-bromo-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWHHJFQKKGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395785
Record name 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849141-69-1
Record name 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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